

Using Fructose 1-phosphate sodium in metabolic flux analysis

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Compound of Interest

Compound Name: *Fructose 1-phosphate sodium*

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Advanced Metabolic Flux Analysis of the Fructolysis Pathway Targeting the Fructose 1-Phosphate Node using Fructose 1-Phosphate Disodium

Abstract

This application note details the strategic integration of Fructose 1-phosphate (F1P) disodium salt into metabolic flux analysis (MFA) workflows. Unlike glucose, fructose metabolism bypasses the phosphofructokinase (PFK) checkpoint, entering glycolysis via the high-flux "fructolysis" pathway. The accumulation of F1P is a critical biomarker for Hereditary Fructose Intolerance (HFI) and a driver of de novo lipogenesis (DNL) in NAFLD. This guide provides protocols for using F1P disodium as a quantitative reference standard to define absolute metabolite pool sizes—a prerequisite for non-stationary MFA (INST-MFA)—and as a substrate for in vitro kinetic assays to validate Aldolase B activity.

Introduction: The F1P Bypass & Metabolic Control

In metabolic engineering and drug development, the "F1P Node" represents a high-value target. While glucose flux is tightly gated by PFK-1, fructose is rapidly phosphorylated by Ketohexokinase (KHK) to Fructose 1-phosphate (F1P).[1] F1P is then cleaved by Aldolase B into Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde.[1][2][3][4]

Why Focus on F1P?

- Unregulated Flux: The conversion of Fructose

F1P depletes ATP rapidly, unconstrained by cellular energy status.

- Toxicity Marker: In Aldolase B deficiency (HFI) or inhibition, F1P accumulates to millimolar levels, sequestering inorganic phosphate () and triggering liver failure.
- MFA Challenge: F1P is an isomer of Fructose 6-phosphate (F6P) and Glucose 6-phosphate (G6P). Standard LC-MS methods often fail to resolve F1P, leading to erroneous flux calculations.

Role of Fructose 1-Phosphate Disodium: This reagent (CAS 71662-09-4) is the stable, soluble form of the metabolite. It is not a cell-permeable tracer. Its primary utility in MFA is twofold:

- Analytical Standard: To establish retention times and calibration curves for absolute quantification (pool size measurement).
- Kinetic Substrate: For cell-free enzymatic assays to determine of Aldolase B, providing essential constraints for metabolic modeling.

Material Science & Reagent Handling

Compound: D-Fructose 1-phosphate disodium salt Formula:

MW: 304.10 g/mol [5]

Parameter	Specification	Scientific Rationale
Solubility	>50 mg/mL (Water)	The phosphate group and sodium counterions provide high polarity.
Stability	Hygroscopic; Hydrolysis-prone	The C1-phosphate ester bond is labile. Acidic conditions promote hydrolysis to fructose + .
Storage	-20°C, Desiccated	Prevent moisture absorption which accelerates degradation.
Solution pH	Maintain pH 7.0–7.5	Avoid acidification. Use HEPES or Ammonium Carbonate buffers for LC-MS compatibility.

Core Protocol: Absolute Quantification of F1P Pools for INST-MFA

Objective: To determine the intracellular concentration (

) of F1P. In Non-Stationary MFA, flux is calculated as

. Without the pool size (quantified using the F1P sodium standard), you cannot calculate absolute flux.

Phase A: Chromatographic Separation of Isomers (Method Development)

The critical failure point in Fructose MFA is the co-elution of F1P with F6P and G6P. System: UHPLC coupled to Triple Quadrupole MS (QQQ). Column: Hydrophilic Interaction Liquid Chromatography (HILIC) - Polymeric amide or Zwitterionic phase recommended.

Step-by-Step Optimization:

- Standard Preparation: Dissolve Fructose 1-phosphate disodium to 10 mM in water. Prepare a mixed standard containing F1P, F6P, and G6P (10 each).
- Mobile Phase Setup:
 - MP A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH improves phosphate separation on HILIC).
 - MP B: Acetonitrile.
- Gradient Profile:
 - Start: 85% B (Partitioning mechanism).
 - Ramp to 60% B over 12 minutes.
 - Note: F1P typically elutes after F6P due to the interaction of the C1-phosphate with the stationary phase.
- MS/MS Transitions (Negative Mode):
 - Precursor:
259.0 (Deprotonated hexose-phosphate).
 - Product (Quant):
97.0 (
 - Validation: Verify baseline separation of the three isomers.

Phase B: Biological Extraction & Spike-In

- Cell Culture: Grow hepatocytes (e.g., HepG2) with [U-¹³C]-Fructose tracer.

- Quenching: Rapidly wash cells with ice-cold saline. Add -80°C 80:20 Methanol:Water.
- Internal Standard Addition: Add a known quantity of non-labeled Fructose 1-phosphate disodium (e.g., 500 pmol) to a parallel set of unlabeled control samples (Standard Addition Method) to account for matrix effects, OR use C-yeast extract as a global internal standard.
- Extraction: Vortex, sonicate (4°C), and centrifuge ($15,000 \times g$, 10 min).
- Analysis: Inject supernatant into the optimized LC-MS/MS method.

Application: In Vitro Aldolase B Kinetic Assay

Objective: To measure the maximum catalytic capacity (

) of the Aldolase B step. This value is used as an upper-bound constraint in metabolic flux modeling software (e.g., INCA, 13C-Flux2).

Reagents:

- Substrate: Fructose 1-phosphate disodium (stock 100 mM).
- Enzyme Source: Cell lysate or recombinant Aldolase B.
- Coupling Enzyme: Glycerol-3-Phosphate Dehydrogenase (GPDH) + Triose Phosphate Isomerase (TPI).
- Cofactor: NADH.

Workflow:

- Reaction Mix: Buffer (pH 7.4), 0.2 mM NADH, excess GPDH/TPI.
- Initiation: Add cell lysate. Monitor baseline NADH oxidation.
- Substrate Addition: Add Fructose 1-phosphate disodium at varying concentrations (0, 0.5, 1, 2, 5, 10 mM).

- Detection: Monitor absorbance at 340 nm (NADH consumption).

- Mechanism:[\[6\]](#)[\[7\]](#) F1P

DHAP + Glyceraldehyde.[\[1\]](#)[\[2\]](#)[\[3\]](#) DHAP + NADH

G3P +

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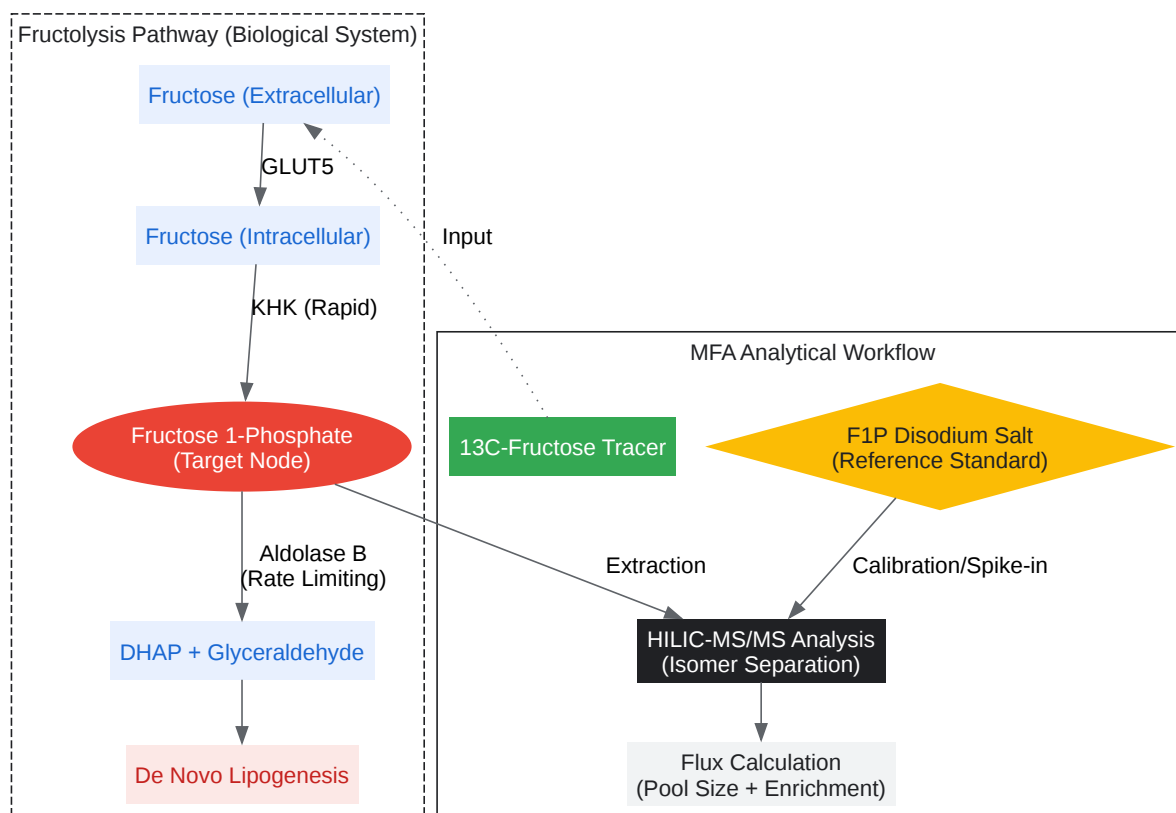
- Calculation: Plot initial velocity (

) vs. [F1P]. Fit to Michaelis-Menten equation to derive

and

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Visualization: The Fructolysis Flux Workflow



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Figure 1: Integration of F1P Disodium Standard into Fructose Metabolic Flux Analysis. The diagram illustrates the biological pathway (left) and the analytical intervention (right) where the F1P salt is used to calibrate the measurement of the intracellular F1P node.

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 - Significance: Mechanistic grounding for F1P accumulation toxicity.[2][7]

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